![molecular formula C11H16 B14663646 2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene CAS No. 51911-75-2](/img/structure/B14663646.png)
2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene is a bicyclic monoterpene hydrocarbon. It is a naturally occurring compound found in the essential oils of various plants, particularly conifers. This compound is known for its distinctive pine-like aroma and is widely used in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene can be synthesized through the fractional distillation of turpentine under reduced pressure . Turpentine, a fluid obtained by the distillation of resin from live trees, mainly pines, is rich in monoterpenes, including the target compound.
Industrial Production Methods
In industrial settings, the compound is often produced by isolating it from natural sources such as pine oil. The process involves distillation and purification steps to obtain a high-purity product suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pinonic acid and other oxidation products.
Reduction: It can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, particularly at the double bond, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ozone and potassium permanganate.
Reduction: Hydrogenation using catalysts such as palladium on carbon.
Substitution: Halogenation using reagents like bromine or chlorine.
Major Products Formed
Oxidation: Pinonic acid and other oxygenated derivatives.
Reduction: Saturated hydrocarbons and other reduced forms.
Substitution: Halogenated derivatives and other substituted compounds.
Scientific Research Applications
2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds, including fragrances and flavors.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in traditional medicine.
Industry: Used in the production of synthetic resins, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to modulate enzyme activity and interact with cell membranes. It can inhibit the growth of certain microorganisms by disrupting their cell membranes and metabolic processes .
Comparison with Similar Compounds
2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene is similar to other bicyclic monoterpenes such as α-pinene and β-pinene. it is unique due to its specific structure and the presence of a methylidene group, which imparts distinct chemical and physical properties .
List of Similar Compounds
α-Pinene: Another bicyclic monoterpene with a similar structure but different functional groups.
β-Pinene: Similar to α-pinene but with a different arrangement of atoms.
Camphene: A bicyclic monoterpene with a different ring structure.
Properties
CAS No. |
51911-75-2 |
|---|---|
Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
2,6,6-trimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C11H16/c1-7-5-8(2)10-6-9(7)11(10,3)4/h5,9-10H,1,6H2,2-4H3 |
InChI Key |
UXNHIRGJVVWGLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C)C2CC1C2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


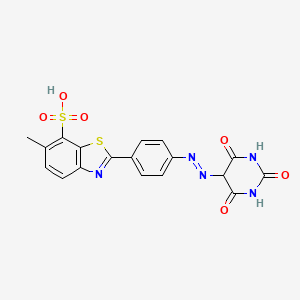
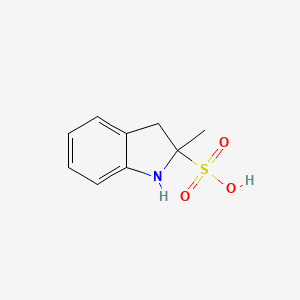
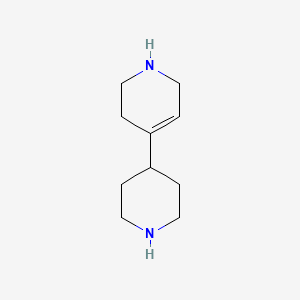
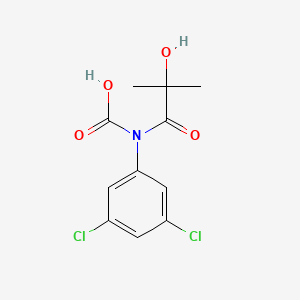
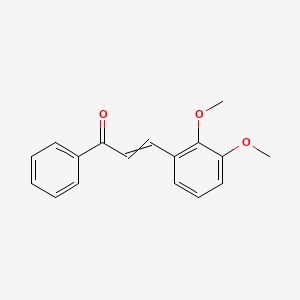
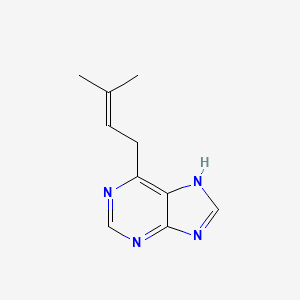
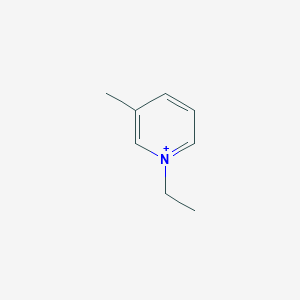
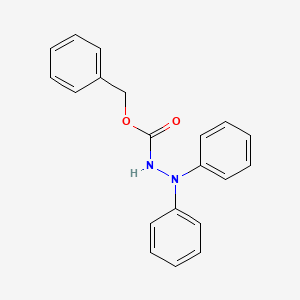
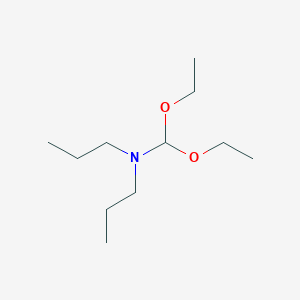
![[(1-Phenylethyl)selanyl]benzene](/img/structure/B14663644.png)
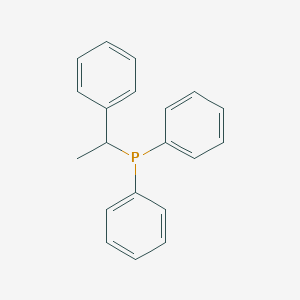
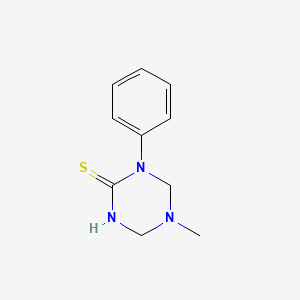
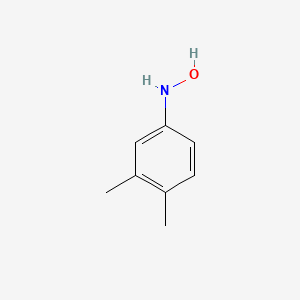
![3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14663662.png)
